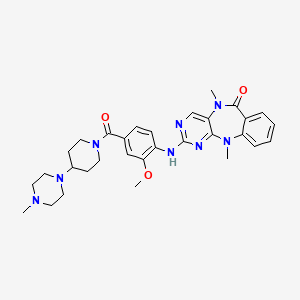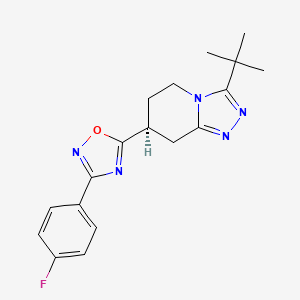
LY2940094
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: It is used as a research tool to study the NOP receptor and its role in various biological processes.
Industry: The compound is used in the development of new therapeutic agents targeting the NOP receptor.
Mecanismo De Acción
Target of Action
The NOP receptor is a G protein-coupled receptor found in various regions of the central nervous system associated with mood disorders .
Mode of Action
LY2940094 interacts with the NOP receptor by binding to it with high affinity (Ki=0.105 nM) and antagonist potency (Kb=0.166 nM) . This binding blocks the action of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ), thereby inhibiting the signaling of the NOP receptor .
Biochemical Pathways
The NOP receptor is expressed in widespread areas of the central nervous system, including the cortex, hippocampus, amygdala, thalamus, hypothalamus, and dorsal raphe nucleus . These regions are associated with mood disorders. By blocking the NOP receptor, this compound interferes with the normal signaling pathways in these brain regions .
Result of Action
The blockade of NOP receptor signaling by this compound has been shown to have antidepressant-like effects in rodent models and antidepressant efficacy in patients with major depressive disorder (MDD) . It reduces ethanol self-administration in animal models , suggesting a potential role in the treatment of alcohol abuse.
Action Environment
The action of this compound is influenced by the environment within the central nervous system, particularly the specific brain regions where the NOP receptors are expressed . .
Análisis Bioquímico
Biochemical Properties
LY2940094 plays a significant role in biochemical reactions by acting as an antagonist to the nociceptin receptor (NOP receptor). It has a high affinity for the NOP receptor with a Ki value of 0.105 nM and an antagonist potency (Kb) of 0.166 nM . The compound interacts with the NOP receptor, which is a G protein-coupled receptor expressed in various regions of the central nervous system, including the cortex, hippocampus, amygdala, thalamus, hypothalamus, and dorsal raphe nucleus . By blocking the NOP receptor, this compound inhibits the binding of the endogenous ligand nociceptin/orphanin FQ (N/OFQ), thereby modulating the receptor’s activity and influencing various physiological processes .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In rodent models, this compound demonstrated antidepressant-like effects by targeting the NOP receptors in brain regions associated with mood disorders . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to reduce ethanol self-administration in animal models, indicating its potential impact on addiction-related cellular processes . Additionally, this compound promotes oligodendrocyte generation and myelination, which are crucial for maintaining proper neuronal function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the NOP receptor. As a selective NOP receptor antagonist, this compound inhibits the receptor’s activity by preventing the binding of nociceptin/orphanin FQ (N/OFQ) . This inhibition leads to changes in gene expression and cellular signaling pathways associated with mood regulation and addiction . This compound also reduces ethanol self-administration in animal models by modulating the mesolimbic reward pathway, which is involved in feeding, mood, stress, and addiction . The compound’s high affinity and selectivity for the NOP receptor make it a promising candidate for therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in both in vitro and in vivo studies. For example, in an 8-week, double-blind, placebo-controlled trial, once-daily oral dosing of this compound at 40 mg provided evidence for an antidepressant effect in patients with major depressive disorder . Additionally, this compound has shown long-term effects on cellular function, such as promoting oligodendrocyte differentiation and myelination .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodent studies, this compound was administered orally at doses of 3, 10, or 30 mg/kg, resulting in a dose-dependent reduction in ethanol self-administration without affecting food or water intake . Higher doses of this compound have been associated with increased efficacy in reducing ethanol consumption and promoting abstinence in alcohol-dependent individuals . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to the NOP receptor. By antagonizing the NOP receptor, this compound modulates the receptor’s signaling pathways, which are associated with mood regulation, addiction, and stress responses . The compound’s interaction with the NOP receptor influences metabolic flux and metabolite levels, contributing to its therapeutic effects in neurobehavioral disorders .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the NOP receptor. The compound’s high affinity for the NOP receptor ensures its effective localization and accumulation in brain regions associated with mood and addiction . Additionally, this compound’s oral bioavailability allows for efficient systemic distribution, making it a suitable candidate for therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the NOP receptor, which is expressed in various compartments and organelles within the central nervous system . The compound’s targeting signals and post-translational modifications direct it to specific regions, such as the cortex, hippocampus, and amygdala, where it exerts its therapeutic effects . By modulating the activity of the NOP receptor, this compound influences cellular processes related to mood regulation, addiction, and stress responses .
Métodos De Preparación
The synthesis of LY2940094 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and selectivity for the NOP receptor .
Análisis De Reacciones Químicas
LY2940094 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
LY2940094 is unique in its high selectivity and potency for the NOP receptor. Similar compounds include:
Ro 64-6198: Another NOP receptor antagonist with different pharmacological properties.
JDTic: A kappa-opioid receptor antagonist with some affinity for the NOP receptor.
AT-076: A compound with lower selectivity for the NOP receptor compared to this compound
This compound stands out due to its clinical efficacy and safety profile in treating major depressive disorder and alcohol dependency .
Propiedades
IUPAC Name |
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQHBJNRBKHUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336137 | |
| Record name | LY-2940094 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307245-86-8 | |
| Record name | LY-2940094 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307245868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BTRX-246040 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2940094 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2940094 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I67US2V8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)




